Cas no 1432681-88-3 (4-(2,2-difluoroethoxy)pyridine-2-carboxylic acid)

4-(2,2-Difluoroethoxy)pyridine-2-carboxylic acid is a fluorinated pyridine derivative with notable applications in pharmaceutical and agrochemical synthesis. Its structure, featuring a difluoroethoxy substituent, enhances metabolic stability and bioavailability, making it a valuable intermediate in drug discovery. The carboxylic acid moiety allows for further functionalization, enabling the synthesis of amides, esters, and other derivatives. The electron-withdrawing difluoroethoxy group can influence the reactivity of the pyridine ring, facilitating selective modifications. This compound is particularly useful in the development of bioactive molecules, where fluorine incorporation often improves potency and pharmacokinetic properties. Its high purity and well-defined synthetic route ensure reproducibility in research and industrial applications.
4-(2,2-difluoroethoxy)pyridine-2-carboxylic acid structure
1432681-88-3 structure
商品名:4-(2,2-difluoroethoxy)pyridine-2-carboxylic acid
CAS番号:1432681-88-3
MF:C8H7F2NO3
メガワット:203.142889261246
CID:4599683
PubChem ID:71758267

4-(2,2-difluoroethoxy)pyridine-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 4-(2,2-difluoroethoxy)pyridine-2-carboxylic acid
    • インチ: 1S/C8H7F2NO3/c9-7(10)4-14-5-1-2-11-6(3-5)8(12)13/h1-3,7H,4H2,(H,12,13)
    • InChIKey: LBKTWMITDYKATQ-UHFFFAOYSA-N
    • ほほえんだ: C1(C(O)=O)=NC=CC(OCC(F)F)=C1

じっけんとくせい

  • 密度みつど: 1.4±0.1 g/cm3
  • ふってん: 349.7±42.0 °C at 760 mmHg
  • フラッシュポイント: 165.3±27.9 °C
  • じょうきあつ: 0.0±0.8 mmHg at 25°C

4-(2,2-difluoroethoxy)pyridine-2-carboxylic acid セキュリティ情報

4-(2,2-difluoroethoxy)pyridine-2-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-127239-0.05g
4-(2,2-difluoroethoxy)pyridine-2-carboxylic acid
1432681-88-3 95%
0.05g
$229.0 2023-02-15
Enamine
EN300-127239-10.0g
4-(2,2-difluoroethoxy)pyridine-2-carboxylic acid
1432681-88-3 95%
10.0g
$4236.0 2023-02-15
Enamine
EN300-127239-0.1g
4-(2,2-difluoroethoxy)pyridine-2-carboxylic acid
1432681-88-3 95%
0.1g
$342.0 2023-02-15
Enamine
EN300-127239-0.5g
4-(2,2-difluoroethoxy)pyridine-2-carboxylic acid
1432681-88-3 95%
0.5g
$768.0 2023-02-15
Enamine
EN300-127239-1.0g
4-(2,2-difluoroethoxy)pyridine-2-carboxylic acid
1432681-88-3 95%
1g
$0.0 2023-06-08
Enamine
EN300-127239-50mg
4-(2,2-difluoroethoxy)pyridine-2-carboxylic acid
1432681-88-3 95.0%
50mg
$229.0 2023-10-02
1PlusChem
1P01A5FD-2.5g
4-(2,2-difluoroethoxy)pyridine-2-carboxylic acid
1432681-88-3 95%
2.5g
$2443.00 2025-03-04
1PlusChem
1P01A5FD-50mg
4-(2,2-difluoroethoxy)pyridine-2-carboxylic acid
1432681-88-3 95%
50mg
$329.00 2025-03-04
A2B Chem LLC
AV52409-2.5g
4-(2,2-difluoroethoxy)pyridine-2-carboxylic acid
1432681-88-3 95%
2.5g
$2068.00 2024-04-20
A2B Chem LLC
AV52409-5g
4-(2,2-difluoroethoxy)pyridine-2-carboxylic acid
1432681-88-3 95%
5g
$3044.00 2024-04-20

4-(2,2-difluoroethoxy)pyridine-2-carboxylic acid 関連文献

4-(2,2-difluoroethoxy)pyridine-2-carboxylic acidに関する追加情報

4-(2,2-difluoroethoxy)pyridine-2-carboxylic acid: A Comprehensive Overview

4-(2,2-difluoroethoxy)pyridine-2-carboxylic acid (CAS No. 1432681-88-3) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various applications, particularly in the development of novel therapeutic agents. This article provides a detailed overview of the compound, including its chemical properties, synthesis methods, biological activities, and recent advancements in its research and development.

Chemical Properties and Structure

4-(2,2-difluoroethoxy)pyridine-2-carboxylic acid is a pyridine derivative with a difluoroethoxy substituent on the 4-position and a carboxylic acid group on the 2-position. The presence of the difluoroethoxy group imparts unique chemical and physical properties to the molecule. The fluorine atoms enhance the lipophilicity and metabolic stability of the compound, making it an attractive candidate for drug design. The carboxylic acid group provides a functional handle for further chemical modifications, enabling the synthesis of various derivatives with tailored biological activities.

The molecular formula of 4-(2,2-difluoroethoxy)pyridine-2-carboxylic acid is C10H9F2N2O3, and its molecular weight is approximately 231.18 g/mol. The compound exists as a white crystalline solid at room temperature and is soluble in common organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol. Its melting point is around 150-155°C.

Synthesis Methods

The synthesis of 4-(2,2-difluoroethoxy)pyridine-2-carboxylic acid has been extensively studied, and several methods have been reported in the literature. One common approach involves the reaction of 4-hydroxypyridine-2-carboxylic acid with 1,1-difluoroethyl triflate in the presence of a base such as potassium carbonate or cesium carbonate. This method provides high yields and good purity of the desired product.

An alternative synthetic route involves the nucleophilic substitution of 4-chloropyridine-2-carboxylic acid with potassium difluoroethylate in an appropriate solvent such as acetonitrile or N,N-dimethylformamide (DMF). This method is particularly useful for large-scale production due to its simplicity and scalability.

Biological Activities and Applications

4-(2,2-difluoroethoxy)pyridine-2-carboxylic acid has demonstrated a wide range of biological activities that make it a valuable lead compound for drug discovery. One of its most notable applications is in the development of anti-inflammatory agents. Recent studies have shown that this compound exhibits potent anti-inflammatory effects by inhibiting key enzymes involved in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX).

In addition to its anti-inflammatory properties, 4-(2,2-difluoroethoxy)pyridine-2-carboxylic acid has also been investigated for its potential as an antiviral agent. Research has indicated that it can effectively inhibit the replication of several viruses, including influenza A virus and herpes simplex virus (HSV). The mechanism of action involves interference with viral entry into host cells and inhibition of viral protein synthesis.

The compound has also shown promise in cancer research. Studies have demonstrated that it can induce apoptosis in various cancer cell lines by modulating signaling pathways involved in cell survival and proliferation. Specifically, it has been found to inhibit the activity of kinases such as AKT and ERK, which are often dysregulated in cancer cells.

Recent Research Advancements

The field of medicinal chemistry continues to advance rapidly, and recent research on 4-(2,2-difluoroethoxy)pyridine-2-carboxylic acid has yielded several exciting findings. One notable study published in the Journal of Medicinal Chemistry explored the use of this compound as a scaffold for developing novel inhibitors of protein-protein interactions (PPIs). The researchers successfully synthesized a series of derivatives with enhanced binding affinity to specific PPI targets, opening new avenues for therapeutic intervention in diseases where PPIs play a crucial role.

In another study published in Bioorganic & Medicinal Chemistry Letters, scientists investigated the pharmacokinetic properties of 4-(2,2-difluoroethoxy)pyridine-2-carboxylic acid. The results showed that this compound exhibits favorable pharmacokinetic profiles, including good oral bioavailability and low plasma protein binding. These properties make it an attractive candidate for further preclinical and clinical evaluation.

Clinical Trials and Future Prospects

The promising preclinical data on 4-(2,2-difluoroethoxy)pyridine-2-carboxylic acid have paved the way for its evaluation in clinical trials. Several phase I trials are currently underway to assess its safety and tolerability in healthy volunteers. Preliminary results have been encouraging, with no significant adverse effects reported at therapeutic doses.

If these trials are successful, further phase II trials will be conducted to evaluate the efficacy of this compound in specific disease indications such as inflammatory disorders and viral infections. The ultimate goal is to bring this promising therapeutic agent to market as a safe and effective treatment option for patients.

In conclusion, 4-(2,2-difluoroethoxy)pyridine-2-carboxylic acid (CAS No. 1432681-88-3) is a highly versatile compound with significant potential in various therapeutic areas. Its unique chemical structure and favorable biological activities make it an attractive candidate for drug development. Ongoing research continues to uncover new applications and optimize its properties for clinical use.

おすすめ記事

推奨される供給者
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd